

# An In-depth Technical Guide to 4-Decyloxybenzaldehyde: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 4-Decyloxybenzaldehyde

Cat. No.: B1329837

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This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analysis of **4-Decyloxybenzaldehyde**. The information is curated for professionals in research and development who utilize substituted benzaldehydes as intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

## Chemical Structure and Identifiers

**4-Decyloxybenzaldehyde** is an aromatic aldehyde characterized by a benzaldehyde core substituted with a decyloxy group at the para (4-) position. This long alkyl chain imparts significant lipophilicity to the molecule.

The structure and key identifiers are detailed below.

Caption: 2D structure of **4-Decyloxybenzaldehyde**.

## Physicochemical Properties

The key physicochemical properties of **4-Decyloxybenzaldehyde** are summarized in the table below. The compound presents as a liquid at room temperature. Note that several physical

properties are estimated through computational methods due to a lack of extensive experimental data in published literature.

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>26</sub> O <sub>2</sub>	[1][2]
Molecular Weight	262.39 g/mol	[1][2]
CAS Number	24083-16-7	[1][2]
IUPAC Name	4-(decyloxy)benzaldehyde	[1]
Physical Form	Liquid	
Boiling Point	417.95 °C (760 mmHg, Predicted)	Cheméo (Joback Method)[3]
Melting Point	111.37 °C (Predicted)	Cheméo (Joback Method)[3]
Water Solubility	log <sub>10</sub> (S) = -5.60 mol/L (Predicted)	Cheméo (Crippen Method)[3]
LogP (Octanol/Water)	5.019 (Predicted)	Cheméo (Crippen Method)[3]
SMILES	CCCCCCCCCCCCOc1ccc(C=O)cc1	
InChI	InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13,15H,2-9,14H2,1H3	
InChIKey	WOSYBKJRUQJISL-UHFFFAOYSA-N	

## Experimental Protocols

### Synthesis via Williamson Ether Synthesis

**4-Decyloxybenzaldehyde** is efficiently synthesized via the Williamson ether synthesis, a robust method for forming ethers. This reaction involves the nucleophilic substitution (S<sub>N</sub>2) of

an alkyl halide by a phenoxide ion. The general workflow involves deprotonation of 4-hydroxybenzaldehyde followed by reaction with a decyl halide.

Caption: General workflow for the synthesis of **4-Decyloxybenzaldehyde**.

Detailed Methodology:

- Materials:
  - 4-Hydroxybenzaldehyde (1.0 eq)
  - 1-Bromodecane (1.1 eq)
  - Potassium carbonate ( $K_2CO_3$ , 2.0 eq), anhydrous
  - N,N-Dimethylformamide (DMF), anhydrous
  - Ethyl acetate
  - Deionized water
  - Brine (saturated NaCl solution)
  - Anhydrous sodium sulfate ( $Na_2SO_4$ )
  - Silica gel for column chromatography
  - Hexane and Ethyl Acetate (for chromatography)
- Procedure:
  - To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
  - Add anhydrous DMF (approximately 5-10 mL per gram of 4-hydroxybenzaldehyde).
  - Stir the suspension and add 1-bromodecane (1.1 eq) dropwise at room temperature.

- Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (indicated by the consumption of 4-hydroxybenzaldehyde), cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing deionized water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash sequentially with deionized water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure **4-decyloxybenzaldehyde**.

## Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis:

- Objective: To quantify **4-Decyloxybenzaldehyde** and assess its purity.
- Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  - Mobile Phase A: Water with 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  - Gradient: A typical gradient would be to start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  - Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: UV at 280 nm.
- Procedure:
  - Prepare a stock solution of **4-Decyloxybenzaldehyde** analytical standard in methanol or acetonitrile.
  - Create a series of calibration standards by diluting the stock solution.
  - Dissolve the sample in methanol or acetonitrile to an estimated concentration within the calibration range.
  - Filter all samples and standards through a 0.45 µm syringe filter before injection.
  - Inject the standards and samples.
  - Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

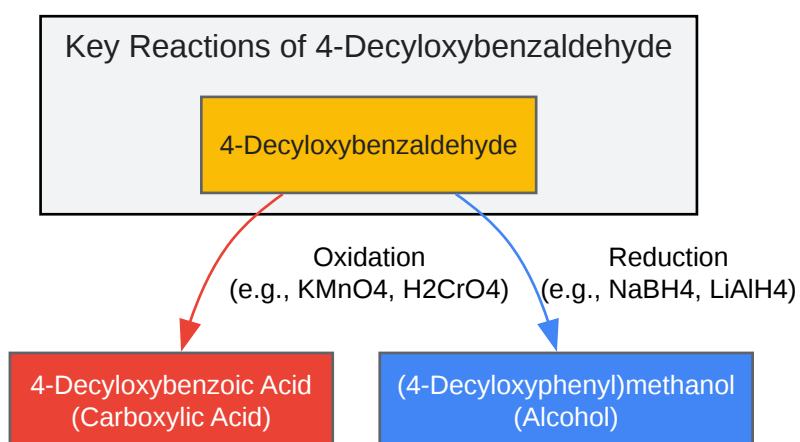
#### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Objective: To identify and quantify **4-Decyloxybenzaldehyde**, often in complex matrices. Direct analysis is possible, though derivatization can improve peak shape and sensitivity.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- GC Conditions (Direct Injection):
  - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
  - Inlet Temperature: 250°C.
  - Injection Volume: 1 µL (split or splitless mode, depending on concentration).
  - Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 50 to 400.
- Procedure:
  - Prepare standard solutions of the analyte in a volatile solvent like hexane or ethyl acetate.
  - Dissolve or dilute the sample in the same solvent.
  - Inject the standards and samples into the GC-MS system.
  - Identification is achieved by comparing the retention time and the mass spectrum of the sample peak to that of a known standard. Quantification is performed by creating a calibration curve from the standard solutions.

## Chemical Reactivity

The chemistry of **4-Decyloxybenzaldehyde** is dominated by the aldehyde functional group. It can undergo typical aldehyde reactions such as oxidation, reduction, and nucleophilic addition. The decyloxy group is a stable ether linkage and is generally unreactive under common synthetic conditions.



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Caption: Common transformations of the aldehyde group.

- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-decyloxybenzoic acid, using common oxidizing agents like potassium permanganate ( $\text{KMnO}_4$ ) or chromic acid ( $\text{H}_2\text{CrO}_4$ ).
- Reduction: The aldehyde can be reduced to the primary alcohol, (4-decyloxyphenyl)methanol, using reducing agents such as sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon, participating in reactions like Wittig olefination, Grignard reactions, and the formation of imines and acetals.

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## References

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